molecular formula C23H23N3O5S B2483687 N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 866894-74-8

N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No. B2483687
CAS RN: 866894-74-8
M. Wt: 453.51
InChI Key: ASLUQSGVXQXSGX-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are synthesized and studied for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound's structure indicates the presence of multiple functional groups, such as ether, amide, and sulfanyl groups, which contribute to its chemical behavior and properties.

Synthesis Analysis

The synthesis of related acetamides and arylureas derivatives involves multiple steps, including the conversion of aromatic organic acids into esters, hydrazides, and subsequently, various substituted 1,3,4-oxadiazole derivatives. This process often employs N,N-dimethylformamide (DMF) and sodium hydride (NaH) as key reagents for the final steps of synthesis (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound can be elucidated using techniques such as NMR, IR, and mass spectral data. These methods confirm the presence of specific functional groups and the overall architecture of the molecule, providing insights into its chemical behavior and potential interactions (Rehman et al., 2013).

Chemical Reactions and Properties

Compounds with similar structural motifs exhibit a range of chemical reactivities, including interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential as bioactive molecules. These interactions are crucial for understanding the compound's chemical properties and potential applications in drug design (Rehman et al., 2013).

Scientific Research Applications

Radiosynthesis and Metabolism

Research has been conducted on the radiosynthesis of herbicides like acetochlor, which shares structural features such as the chloroacetanilide and ethoxymethyl groups with the compound . Studies on the metabolism of chloroacetamide herbicides and their effects on liver microsomes in rats and humans have provided insights into the metabolic pathways and potential toxicological profiles of these compounds (Latli & Casida, 1995); (Coleman et al., 2000).

Environmental Impact and Degradation

The environmental fate of chloroacetamide herbicides, including their reception by soil and the effect of agricultural practices on their degradation and activity, has been investigated. This research is crucial for understanding the environmental impact and efficacy of such compounds when used in agricultural settings (Banks & Robinson, 1986).

Synthesis of Derivatives and Biological Activity

Several studies have focused on the synthesis and biological activity of acetamide derivatives and related compounds. These include the synthesis of N-acetyldopamine derivatives from traditional Chinese medicine sources and the evaluation of acetamides and arylureas derived from oxa(thia)diazoles for anti-inflammatory and analgesic activities. Such research demonstrates the diverse potential applications of these compounds in medicinal chemistry and drug development (Yang et al., 2015); (Mazzone et al., 1987).

Antimicrobial and Anticancer Agents

Further research has been conducted on the synthesis and evaluation of novel compounds with potential antimicrobial and anticancer activities. This includes the development of sulfonamide derivatives and the assessment of their antimicrobial properties, as well as the exploration of heterocyclic compounds like 1,3,4-oxadiazoles and pyrazoles for their therapeutic potentials. Such studies highlight the ongoing efforts to discover new drugs and treatments based on chemical derivatives (Darwish et al., 2014); (Faheem, 2018).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-3-30-16-10-8-15(9-11-16)24-19(27)14-32-23-25-20-17-6-4-5-7-18(17)31-21(20)22(28)26(23)12-13-29-2/h4-11H,3,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLUQSGVXQXSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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